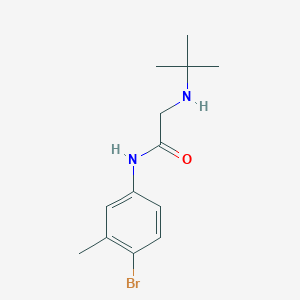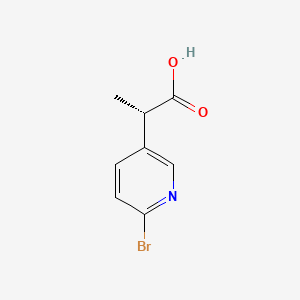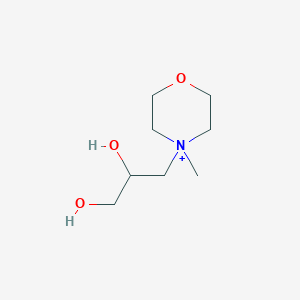![molecular formula C14H18BrN3O2 B14916770 tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate](/img/structure/B14916770.png)
tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C14H18BrN3O2 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The brominated compound is then subjected to hydroxylation to introduce a hydroxyl group.
Carbamate Formation: The hydroxylated compound is reacted with tert-butyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while hydrolysis can produce amines and alcohols.
Applications De Recherche Scientifique
tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
Uniqueness
tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate is unique due to the presence of the bromine atom and the tert-butyl carbamate group. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C14H18BrN3O2 |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)18(4)8-9-7-11-10(16-9)5-6-12(15)17-11/h5-7,16H,8H2,1-4H3 |
Clé InChI |
HLIAUNKKPKQDQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC2=C(N1)C=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)

![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)


![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)

![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14916777.png)
